In Vitro Anticoccidial Potency: Diolmycin B2 is 100- to 1000-Fold Less Active than A-Series Analogs
In a standardized in vitro schizont inhibition assay using *Eimeria tenella* and BHK-21 host cells, diolmycins B1 and B2 required a concentration of 20 µg/mL to completely suppress schizont formation, whereas the A-series compounds, diolmycin A1 and A2, achieved the same effect at concentrations ranging from 0.02-2.0 µg/mL and 0.2-2.0 µg/mL, respectively [1]. This represents a potency differential where Diolmycin B2 is at least 10-fold (and up to 1000-fold when comparing the lower limit of 0.02 µg/mL for A1) less active than its A-series counterparts [1][2].
| Evidence Dimension | In vitro anticoccidial activity (schizont inhibition) |
|---|---|
| Target Compound Data | 20 µg/mL (complete inhibition of schizont formation) |
| Comparator Or Baseline | Diolmycin A1: 0.02-2.0 µg/mL; Diolmycin A2: 0.2-2.0 µg/mL |
| Quantified Difference | Diolmycin B2 is ~10- to 1000-fold less potent than A-series compounds |
| Conditions | *Eimeria tenella* in vitro assay using BHK-21 cells as host |
Why This Matters
This quantitative potency gap establishes Diolmycin B2 as an essential low-activity reference standard or negative control for SAR studies, and precludes its use as a substitute for active A-series anticoccidials.
- [1] Tabata N, Tomoda H, Takahashi Y, Haneda K, Iwai Y, Woodruff HB, Omura S. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties. J Antibiot (Tokyo). 1993 May;46(5):756-61. View Source
- [2] Tabata N, Tomoda H, Takahashi Y, Haneda K, Iwai Y, Woodruff HB, Omura S. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties. J Antibiot (Tokyo). 1993 May;46(5):756-61. J-STAGE. View Source
